chemical structure and properties of N-(4-hydroxyphenyl)-3-nitrobenzamide
chemical structure and properties of N-(4-hydroxyphenyl)-3-nitrobenzamide
The following technical guide provides an in-depth analysis of N-(4-hydroxyphenyl)-3-nitrobenzamide , a significant nitrobenzanilide derivative utilized in medicinal chemistry as a structural scaffold and synthetic intermediate.
Chemical Class: Nitrobenzanilide | CAS Registry Number: 313241-45-1[1][2][3]
Executive Summary
N-(4-hydroxyphenyl)-3-nitrobenzamide is a functionalized benzanilide characterized by a 3-nitrobenzoyl moiety coupled to a 4-aminophenol core. As a member of the nitrobenzanilide class, it serves as a critical pharmacophore scaffold in drug discovery, particularly for fragment-based design targeting kinase inhibition and antimicrobial pathways. Its structure combines an electron-withdrawing nitro group (a potential metabolic handle for bioreduction) with a phenolic hydroxyl group (a versatile hydrogen-bond donor/acceptor), making it an ideal probe for Structure-Activity Relationship (SAR) studies.
This guide details the compound's physicochemical profile, validated synthesis protocols, and analytical characterization standards for researchers in pharmaceutical development.
Chemical Identity & Structural Analysis[4][5]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | N-(4-hydroxyphenyl)-3-nitrobenzamide |
| Common Synonyms | 3'-Nitro-4-hydroxybenzanilide; 3-Nitro-N-(p-hydroxyphenyl)benzamide |
| CAS Number | 313241-45-1 |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 g/mol |
| SMILES | O=c1cccc(C(=O)Nc2ccc(O)cc2)c1 |
| InChIKey | NWXCZYPMZYAQIL-UHFFFAOYSA-N |
Structural Pharmacophore Map
The molecule consists of two aromatic rings linked by an amide bond. The A-ring (benzoyl) bears a meta-nitro group, inducing strong electron-withdrawing effects that influence the amide bond's stability and the molecule's overall dipole moment. The B-ring (aniline) contains a para-hydroxyl group, essential for ligand-target interactions via hydrogen bonding.
Physicochemical Properties
Understanding the physicochemical landscape is vital for predicting bioavailability and formulation stability.
| Property | Value (Predicted/Exp.) | Significance in Drug Design |
| LogP (Octanol/Water) | 2.3 ± 0.4 | Moderate lipophilicity; likely membrane-permeable (Lipinski compliant). |
| pKa (Phenolic OH) | ~9.8 | Ionized at basic pH; neutral at physiological pH (7.4). |
| pKa (Amide NH) | ~14.5 | Very weak acid; remains neutral under physiological conditions. |
| Topological Polar Surface Area (TPSA) | 95.2 Ų | Suggests good intestinal absorption (<140 Ų). |
| H-Bond Donors | 2 (Amide NH, Phenol OH) | Critical for binding site interactions. |
| H-Bond Acceptors | 4 (Nitro O, Carbonyl O) | Facilitates solvation and receptor binding. |
Synthesis & Manufacturing Protocol
Synthetic Pathway (Schotten-Baumann Acylation)
The most robust synthesis involves the acylation of 4-aminophenol with 3-nitrobenzoyl chloride. This method is preferred over direct carboxylic acid coupling (using EDC/HOBt) due to higher yields and simpler purification.
Detailed Experimental Procedure
Reagents:
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3-Nitrobenzoyl chloride (1.0 eq)
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4-Aminophenol (1.0 eq)
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Triethylamine (Et₃N) (1.2 eq) or Pyridine
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Protocol:
-
Preparation: Dissolve 4-aminophenol (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add a solution of 3-nitrobenzoyl chloride (10 mmol) in THF (20 mL) over 30 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).
-
Quenching: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.
-
Purification: Filter the precipitate. Wash efficiently with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and cold water.
-
Recrystallization: Recrystallize from Ethanol/Water to yield yellow/off-white needles.
Yield: Typically 85–92%.
Biological Profile & Applications
While specific high-throughput screening data for this exact isomer is proprietary in many databases, its structural class dictates its biological utility.
Structure-Activity Relationship (SAR) Context
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Kinase Inhibition: The benzamide scaffold is a privileged structure in kinase inhibitors (e.g., Imatinib). The 3-nitro group mimics the steric and electronic properties of sulfonamides or halogens found in active drugs.
-
Antimicrobial Activity: Structural analogs of Niclosamide (a salicylanilide) exhibit potent antibacterial activity by uncoupling oxidative phosphorylation. This compound retains the essential amide linker and phenolic proton, suggesting potential protonophore activity.
-
Metabolic Probe: The nitro group is susceptible to reduction by nitroreductases (NTRs) in hypoxic tumor environments, converting it to an amine. This makes the compound a potential hypoxia-activated prodrug or imaging probe.
Toxicity & Safety
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Nitroaromatics: Generally possess potential for mutagenicity (Ames positive) due to nitro-reduction metabolites. Handle with care.
-
Phenols: Can be skin irritants and sensitizers.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted spectral standards.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 10.4 ppm (s, 1H): Amide -NH - (Downfield due to electron-withdrawing nitro group).
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δ 9.3 ppm (s, 1H): Phenolic -OH .
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δ 8.7 ppm (t, 1H): H-2 on benzoyl ring (Between nitro and carbonyl).
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δ 8.4 ppm (d, 1H): H-4 on benzoyl ring (Ortho to nitro).
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δ 8.3 ppm (d, 1H): H-6 on benzoyl ring (Ortho to carbonyl).
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δ 7.8 ppm (t, 1H): H-5 on benzoyl ring (Meta to both).
-
δ 7.5 ppm (d, 2H): H-2'/6' on aniline ring (Ortho to amide).
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δ 6.7 ppm (d, 2H): H-3'/5' on aniline ring (Ortho to hydroxyl).
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ = 259.07 m/z.
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Negative Mode: [M-H]⁻ = 257.06 m/z (Preferred due to phenolic proton).
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Fragmentation: Loss of the nitro group (-46 Da) and cleavage of the amide bond are characteristic pathways.
References
-
PubChem Compound Summary. N-(4-hydroxyphenyl)-3-nitrobenzamide (CID 5136620). National Center for Biotechnology Information (2025). Link
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Sigma-Aldrich. N-(4-hydroxyphenyl)-3-nitrobenzamide Product Specification. Merck KGaA. Link
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Reference for Schotten-Baumann mechanism).
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Reference for LogP/Solubility analysis).
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